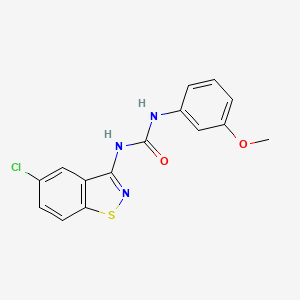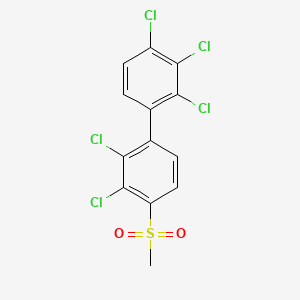
2,2',3,3',4-Pentachloro-4'-(methylsulfonyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated biphenyls and reduced sulfonyl derivatives.
Substitution: Biphenyl derivatives with substituted functional groups.
Applications De Recherche Scientifique
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of chlorinated biphenyls and their derivatives.
Biology: Investigated for its effects on biological systems, including its potential as an environmental contaminant.
Medicine: Explored for its potential therapeutic properties and its interactions with biological molecules.
Industry: Utilized in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, disruption of cellular signaling, and interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in structure but lack the methylsulfonyl group.
Chlorinated Diphenyl Ethers: Contain ether linkages instead of biphenyl structures.
Sulfonyl Chlorides: Contain sulfonyl groups but differ in their aromatic structures.
Uniqueness
2,2’,3,3’,4-Pentachloro-4’-(methylsulfonyl)-1,1’-biphenyl is unique due to the presence of both chlorinated and methylsulfonyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
104086-11-5 |
|---|---|
Formule moléculaire |
C13H7Cl5O2S |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2,3-dichloro-1-methylsulfonyl-4-(2,3,4-trichlorophenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)9-5-3-7(11(16)13(9)18)6-2-4-8(14)12(17)10(6)15/h2-5H,1H3 |
Clé InChI |
WSIQBUXUOALGBU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


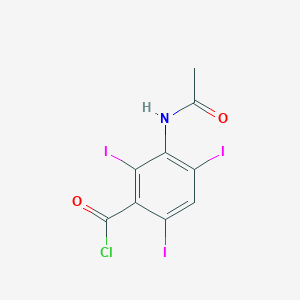

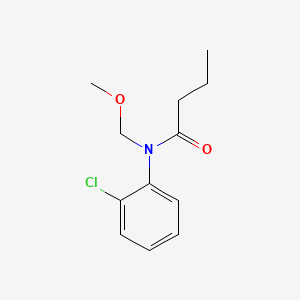

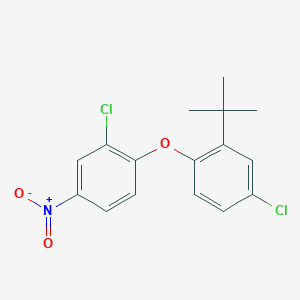
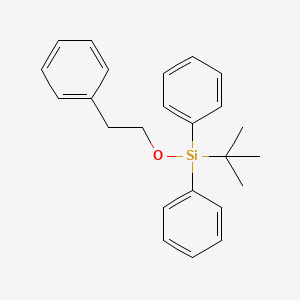
methyl}benzamide](/img/structure/B14324963.png)
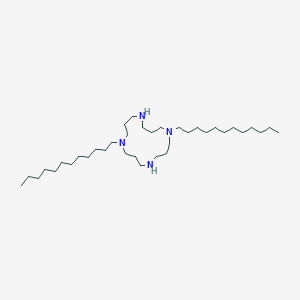


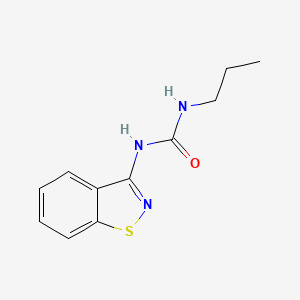
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)

